![molecular formula C11H10N2O4 B1304181 Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 5825-71-8](/img/structure/B1304181.png)
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Overview
Description
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and similar compounds often involves condensation reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Molecular Structure Analysis
The InChI code for Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is 1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 174-178/0.23mm and a melting point of 69-70 ºC . The compound is slightly soluble in water (1.4 g/L at 25 ºC) .
Scientific Research Applications
Chemical Synthesis
“Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” is used in the synthesis of various chemical compounds . For instance, it has been used in the synthesis of ditopic macrocycles , which are molecules that can form complexes with other molecules.
Synthesis of Macrocyclic Bisamides and Tetramides
This compound has been used in the synthesis of macrocyclic bisamides and tetramides . These are large cyclic structures that have potential applications in various fields, including medicinal chemistry and materials science.
Coordination Chemistry
“Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” has been used in the study of coordination chemistry . It has been used to form a silver (I) coordination polymer and a nine-coordinated cadmium (II) complex.
Antifungal Research
Derivatives of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” have been evaluated for their antifungal properties . They have been tested against three fungal strains and as inhibitory compounds against succinate dehydrogenase.
Material Safety Data Sheet (MSDS) Research
The MSDS of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” provides valuable information about its physical and chemical properties . This information is crucial for safe handling, storage, and disposal of the compound.
Physical and Chemical Properties Research
Research into the physical and chemical properties of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” provides valuable insights into its behavior under various conditions . This includes its density, boiling point, melting point, and water solubility.
Safety and Hazards
properties
IUPAC Name |
dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJIUQJPKXRRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383266 | |
Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
CAS RN |
5825-71-8 | |
Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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